molecular formula C12H12ClN3O2S2 B14960288 4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B14960288
M. Wt: 329.8 g/mol
InChI Key: IXGLOUZLCDTYPX-UHFFFAOYSA-N
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Description

4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted benzamide group and a methoxyethyl sulfanyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired benzamide derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Similar structure with a sulfamoylphenyl group instead of the thiadiazole ring.

    2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl}benzamide: Contains a triazole ring and a furyl group.

Uniqueness

4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the methoxyethyl sulfanyl group differentiates it from other benzamide derivatives and contributes to its diverse range of applications .

Properties

Molecular Formula

C12H12ClN3O2S2

Molecular Weight

329.8 g/mol

IUPAC Name

4-chloro-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H12ClN3O2S2/c1-18-6-7-19-12-16-15-11(20-12)14-10(17)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,17)

InChI Key

IXGLOUZLCDTYPX-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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